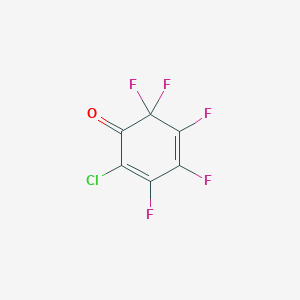
2-Chloro-3,4,5,6,6-pentafluorocyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3,4,5,6,6-pentafluorocyclohexa-2,4-dien-1-one is an organofluorine compound characterized by the presence of multiple fluorine atoms attached to a cyclohexadienone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4,5,6,6-pentafluorocyclohexa-2,4-dien-1-one typically involves the fluorination of a suitable precursor. One common method is the reaction of 2-chlorocyclohexa-2,4-dien-1-one with elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the highly reactive fluorine gas safely. The use of specialized equipment to manage the exothermic nature of the fluorination reaction is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3,4,5,6,6-pentafluorocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Addition: The double bonds in the cyclohexadienone ring can participate in electrophilic addition reactions with reagents like bromine or hydrogen halides.
Reduction: The compound can be reduced to form the corresponding cyclohexanone derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Addition: Bromine (Br2) or hydrogen chloride (HCl) in solvents like carbon tetrachloride (CCl4).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiol-substituted derivatives.
Electrophilic Addition: Formation of dibromo or halogenated cyclohexadienone derivatives.
Reduction: Formation of 2-chloro-3,4,5,6,6-pentafluorocyclohexanone.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3,4,5,6,6-pentafluorocyclohexa-2,4-dien-1-one has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Materials Science: Incorporated into polymers to enhance their thermal stability and chemical resistance.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of fluorinated pharmaceuticals.
Biological Studies: Used as a probe to study enzyme mechanisms involving halogenated substrates.
Wirkmechanismus
The mechanism of action of 2-Chloro-3,4,5,6,6-pentafluorocyclohexa-2,4-dien-1-one involves its interaction with nucleophiles and electrophiles due to the electron-withdrawing effects of the fluorine atoms. These effects increase the compound’s reactivity towards nucleophilic attack and electrophilic addition. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3,4,5,6-tetrafluorocyclohexa-2,4-dien-1-one: Lacks one fluorine atom compared to the pentafluorinated compound.
2-Bromo-3,4,5,6,6-pentafluorocyclohexa-2,4-dien-1-one: Contains a bromine atom instead of chlorine.
2-Chloro-3,4,5,6-tetrafluorocyclohexanone: The fully reduced form of the cyclohexadienone ring.
Uniqueness
2-Chloro-3,4,5,6,6-pentafluorocyclohexa-2,4-dien-1-one is unique due to the presence of five fluorine atoms, which significantly alter its electronic properties and reactivity compared to less fluorinated analogs. This high degree of fluorination imparts unique characteristics such as increased stability and reactivity, making it valuable for specialized applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
63969-95-9 |
|---|---|
Molekularformel |
C6ClF5O |
Molekulargewicht |
218.51 g/mol |
IUPAC-Name |
2-chloro-3,4,5,6,6-pentafluorocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C6ClF5O/c7-1-2(8)3(9)4(10)6(11,12)5(1)13 |
InChI-Schlüssel |
NJTAPSIHJXDHER-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=O)C(C(=C1F)F)(F)F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




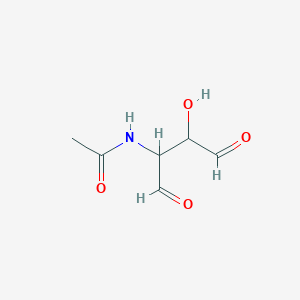
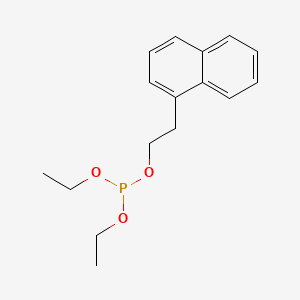
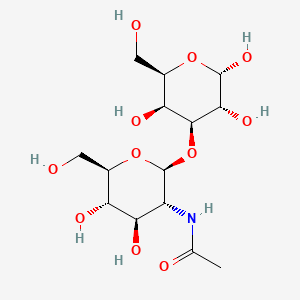
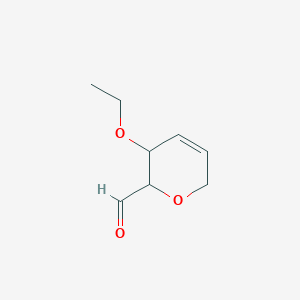
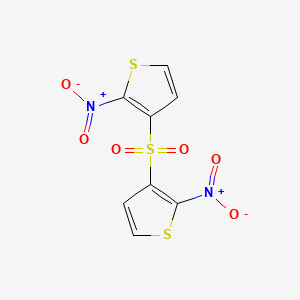
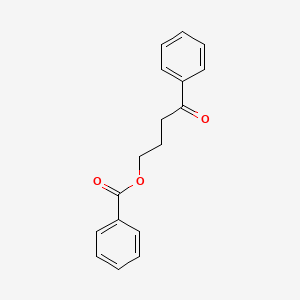
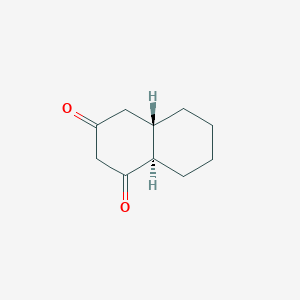
![1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride](/img/structure/B14501162.png)
silyl}methyl)dimethylsilane](/img/structure/B14501167.png)
![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)
![4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B14501197.png)
![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
